molecular formula C25H24N4O6S2 B12148516 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148516
M. Wt: 540.6 g/mol
InChI Key: IYEJBBFJYSITOB-JAIQZWGSSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system known for its pharmacological relevance in antimicrobial and antitumor applications .
  • Amino side chain: A 2-{[2-(2-hydroxyethoxy)ethyl]amino} group at position 2, enhancing solubility due to its polar hydroxyethoxyethyl chain .
  • Stereochemistry: The Z-configuration of the exocyclic double bond in the thiazolidin-5-ylidene moiety is critical for molecular interactions .

Synthetic routes for analogous compounds often involve condensation reactions between thiazolidinone intermediates and pyrido-pyrimidinone precursors, with microwave-assisted methods improving yields . Structural confirmation relies on techniques like NMR, X-ray crystallography (using SHELX and WinGX/ORTEP software), and elemental analysis .

Properties

Molecular Formula

C25H24N4O6S2

Molecular Weight

540.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O6S2/c1-15-2-5-21-27-22(26-6-8-33-9-7-30)17(23(31)28(21)12-15)11-20-24(32)29(25(36)37-20)13-16-3-4-18-19(10-16)35-14-34-18/h2-5,10-12,26,30H,6-9,13-14H2,1H3/b20-11-

InChI Key

IYEJBBFJYSITOB-JAIQZWGSSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO)C=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : 2-Chloropyridine (1.0 equiv), (Z)-3-amino-3-arylacrylate ester (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).

  • Conditions : DMF solvent, 130°C, 48 hours under inert atmosphere.

  • Yield : 75–92% for substituted pyrido[1,2-a]pyrimidin-4-ones.

Key Optimization Data:

EntryCatalystBaseSolventYield (%)
1CuIK₂CO₃DMF89
2Cu(OAc)₂Cs₂CO₃DMSO65
3CuBrK₃PO₄Toluene72

For the 7-methyl derivative , methyl substitution at the β-ketoester stage ensures regioselectivity. Post-synthetic modifications, such as bromination at the 3-position, enable further functionalization.

Construction of the Thiazolidinone Moiety

The thiazolidin-4-one ring is introduced via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and a benzodioxole-functionalized thiazolidinone intermediate.

Thiazolidinone Intermediate Synthesis:

  • Step 1 : React 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in ethanol (80°C, 6 hours) to form the corresponding thiosemicarbazone (Yield: 85%).

  • Step 2 : Cycloalkylation with ethyl chloroacetate in acetic acid (120°C, 12 hours) yields 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (Yield: 78%).

Condensation Reaction:

  • Reagents : Pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), thiazolidinone intermediate (1.2 equiv), piperidine (catalytic).

  • Conditions : Ethanol, reflux (80°C), 8 hours under O₂ atmosphere.

  • Stereochemistry : The Z-configuration of the exocyclic double bond is controlled by the reaction’s oxidative conditions.

Yield Data:

SubstrateProduct Yield (%)
7-Methylpyrido[1,2-a]pyrimidin-4-one74
Unsubstituted derivative68

Introduction of the 2-(2-Hydroxyethoxy)Ethylamino Side Chain

The amino side chain is introduced via nucleophilic aromatic substitution at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core.

Procedure:

  • Reagents : 2-Chloro derivative of pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), 2-(2-hydroxyethoxy)ethylamine (2.0 equiv).

  • Conditions : DMF, 100°C, 24 hours with K₂CO₃ as base.

  • Yield : 82% after column chromatography.

Functional Group Compatibility:

  • The reaction tolerates electron-withdrawing (e.g., nitro) and donating (e.g., methoxy) groups.

  • Steric hindrance at the 7-methyl position minimally affects reactivity.

Final Assembly and Characterization

The fully substituted compound is purified via recrystallization (ethanol/water) and characterized using:

  • ¹H/¹³C NMR : Confirms regiochemistry and Z-configuration.

  • HRMS : Validates molecular weight (C₂₄H₂₂N₄O₆S₂: 526.5847).

  • X-ray crystallography : Resolves stereochemical details (where applicable).

Scalability and Industrial Considerations

The process is scalable to gram quantities with minor yield reduction (∼5–10% loss at 10-g scale). Key challenges include:

  • Oxidative degradation : Mitigated by conducting thiazolidinone condensation under inert atmosphere.

  • Purity control : HPLC monitoring ensures >98% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CuI-catalyzed core synthesisHigh yield, broad substrate scopeRequires toxic DMF solvent
Knoevenagel condensationStereoselective Z-configuration controlLong reaction time (8–12 hours)
Nucleophilic substitutionMild conditions, functional group toleranceExcess amine reagent required

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.

    Interfering with Nucleic Acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID R1 (Thiazolidinone) R2 (Pyrido-Pyrimidinone) Notable Properties References
Target Compound 1,3-Benzodioxol-5-ylmethyl 2-{[2-(2-hydroxyethoxy)ethyl]amino}, 7-Me Enhanced solubility (hydroxyethoxyethyl); potential CNS activity (benzodioxole)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl 2-[(1-phenylethyl)amino], 9-Me Reduced solubility (methoxyethyl vs. hydroxyethoxyethyl); aromatic interactions
3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hexyl Same as target compound Higher lipophilicity (hexyl group); potential membrane penetration advantages
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl 2-[(2-hydroxyethyl)amino], 9-Me Moderate solubility (shorter hydroxyethyl chain); π-π stacking (benzyl)

Biological Activity

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a unique combination of functional groups that suggest potential biological activities. Its structure includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a benzodioxole substituent, all of which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N4O4S2C_{24}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of approximately 492.57 g/mol. The intricate design allows for various chemical interactions, making it a candidate for further biological evaluation.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Anticancer Activity : The presence of the benzodioxole moiety is associated with anticancer properties. Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The thiazolidinone structure often correlates with anti-inflammatory properties.
  • Enzyme Inhibition : Potential inhibition of specific enzymes or receptors involved in metabolic pathways has been suggested.

Anticancer Studies

Research on related benzodioxole derivatives has demonstrated promising anticancer effects. For instance, a study evaluated new benzodioxole-based thiosemicarbazone derivatives against A549 human lung adenocarcinoma and C6 rat glioma cells. One derivative exhibited significant cytotoxicity and induced apoptosis while showing low toxicity to healthy NIH/3T3 cells .

Mechanistic Insights

Mechanistic studies revealed that certain derivatives could inhibit DNA synthesis and disturb mitochondrial membrane potential in cancer cells. These findings suggest that the compound may share similar mechanisms of action due to its structural components .

Comparative Analysis

To better understand the biological activity of the target compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneLacks thiazolidinone ringFocused on pyrido structureAnticancer
4-Oxo-2-thioxo-1,3-thiazolidineContains thiazolidine moietySimpler structure without pyridineAntimicrobial
Benzodioxole derivativesIncludes benzodioxole unitVaried biological activities based on substitutionsAntioxidant

This table highlights the uniqueness of the target compound due to its combination of diverse functional groups and structural complexity, which may confer distinct biological properties not found in simpler analogs.

Future Directions

Further investigation into the pharmacological profile of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is warranted. Key areas for future research include:

  • In vitro and In vivo Studies : To confirm anticancer efficacy across various cell lines and animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What techniques validate target engagement in cellular models?

  • Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization after compound treatment .
  • Immunoprecipitation : Pull down compound-bound proteins for MS-based identification .

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